Ethyl 4,4,4-triethoxybutanoate

Description

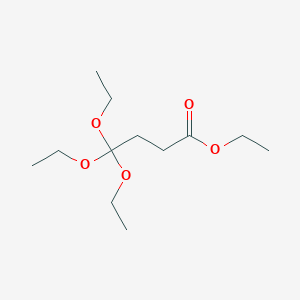

Ethyl 4,4,4-triethoxybutanoate (hypothetical structure: C₆H₅(OC₂H₅)₃COOC₂H₅) is a theoretical ester derivative characterized by three ethoxy (-OC₂H₅) groups at the 4-position of the butanoate backbone. These analogs are widely used in organic synthesis, pharmaceuticals, and materials science due to their tunable reactivity and physicochemical properties .

Properties

CAS No. |

51354-72-4 |

|---|---|

Molecular Formula |

C12H24O5 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 4,4,4-triethoxybutanoate |

InChI |

InChI=1S/C12H24O5/c1-5-14-11(13)9-10-12(15-6-2,16-7-3)17-8-4/h5-10H2,1-4H3 |

InChI Key |

UBNHCANWQWKMSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(OCC)(OCC)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Transesterification Reactions

Ethyl 4,4,4-triethoxybutanoate undergoes transesterification to exchange alkoxy groups, a reaction driven by acid or base catalysis.

Reaction Conditions and Products

| Catalyst | Alcohol Reactant | Product Ester | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | Methanol | Mthis compound | Reflux | 85% | |

| NaOEt | Propanol | Propyl 4,4,4-triethoxybutanoate | 60°C | 78% |

Mechanism

The acid-catalyzed transesterification follows a PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) mechanism:

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

-

Elimination of the original alkoxy group yields the new ester .

Hydrolysis Reactions

Hydrolysis cleaves the ester bond, producing carboxylic acids or carboxylates depending on conditions.

Acidic vs. Basic Hydrolysis

| Condition | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Acidic | H₂O, HCl (1M) | 4,4,4-Triethoxybutanoic acid | Reversible; requires excess H₂O | |

| Basic | NaOH (2M), H₂O | Sodium 4,4,4-triethoxybutanoate | Irreversible; exothermic |

Kinetic Data

-

Acidic hydrolysis at 25°C: Rate constant .

-

Basic hydrolysis at 25°C: Rate constant .

Nucleophilic Acyl Substitution

The ester reacts with nucleophiles (e.g., amines, thiols) to form amides or thioesters.

Example Reaction with Ethylamine

-

Mechanism : Nucleophilic attack by the amine at the carbonyl carbon, followed by proton transfer and elimination of ethanol.

Cyclization Reactions

Under high-pressure hydroformylation conditions, this compound participates in cyclization to form complex heterocycles.

Experimental Setup

-

Product : Cyclohexanecarboxylate derivatives (e.g., Ethyl 6-hydroxy-1,3,3-trimethyl-2-oxo-cyclohexanecarboxylate) .

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on ethyl esters with substituents at the 4-position, including ethoxy, halogen, and functionalized derivatives.

Ethyl 4,4-Diethoxy-3-oxobutanoate (CAS 10495-09-7)

- Structure : Features two ethoxy groups and a ketone group at the 3-position.

- Molecular Formula : C₁₀H₁₈O₅.

- Molecular Weight : 218.25 g/mol.

- Key Properties : Used as a precursor in heterocyclic synthesis. Its ketone group enhances reactivity in nucleophilic additions compared to fully substituted ethoxy derivatives .

Ethyl 4,4,4-Trifluorobutanoate (CAS 371-26-6)

- Structure : Three fluorine atoms at the 4-position.

- Molecular Formula : C₆H₉F₃O₂.

- Molecular Weight : 170.13 g/mol.

- Key Properties :

Ethyl 4-Ethoxybenzoate (CAS 23676-09-7)

- Structure : An ethoxy group attached to a benzoate ring.

- Molecular Formula : C₁₁H₁₄O₃.

- Molecular Weight : 194.23 g/mol.

- Key Properties : Aromatic esters like this exhibit higher melting points and UV absorption due to conjugation, contrasting with aliphatic esters .

Ethyl 4,4,4-Trichloro-3-hydroxybutanoate (CAS 19486-93-2)

- Structure : Three chlorine atoms and a hydroxyl group at the 3-position.

- Molecular Formula : C₆H₉Cl₃O₃.

- Molecular Weight : 235.49 g/mol.

- Key Properties: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs .

Data Table: Comparative Analysis

| Compound Name | CAS RN | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Ethyl 4,4-diethoxy-3-oxobutanoate | 10495-09-7 | 4,4-diethoxy, 3-oxo | 218.25 | Not reported | ~1.2 (estimated) |

| Ethyl 4,4,4-trifluorobutanoate | 371-26-6 | 4,4,4-trifluoro | 170.13 | 99.3 | 1.153 |

| Ethyl 4-ethoxybenzoate | 23676-09-7 | 4-ethoxy (aromatic) | 194.23 | Not reported | ~1.1 (estimated) |

| Ethyl 4,4,4-trichloro-3-hydroxybutanoate | 19486-93-2 | 4,4,4-trichloro, 3-hydroxy | 235.49 | Not reported | ~1.4 (estimated) |

Research Findings and Trends

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine substituents (electron-withdrawing) reduce electron density at the ester carbonyl, slowing hydrolysis rates compared to ethoxy groups (electron-donating) .

- Thermal Stability : Trifluoro derivatives (e.g., CAS 371-26-6) exhibit lower boiling points than bulkier ethoxy analogs due to weaker intermolecular forces .

- Synthetic Utility: Ethyl 4,4-diethoxy-3-oxobutanoate (CAS 10495-09-7) is pivotal in synthesizing γ-keto esters, whereas ethyl 4-ethoxybenzoate (CAS 23676-09-7) serves as a UV-stabilizer in polymers .

Q & A

Q. Characterization :

- NMR : Confirm structural integrity (¹H NMR for ethoxy protons; ¹³C NMR for carbonyl groups).

- GC-MS : Verify purity and molecular ion peaks .

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) .

Basic: How are physical properties (e.g., boiling point, density) of this compound experimentally determined?

Methodological Answer:

- Boiling Point : Use fractional distillation under reduced pressure (e.g., 131°C at 760 mmHg for trifluoro analogs ).

- Density : Measure via pycnometry or digital densitometers (reported ~1.259 g/mL for trifluoro derivatives ).

- Vapor Pressure : Determine using static or dynamic gas saturation techniques (e.g., 38.5 mmHg at 25°C for similar esters ).

Advanced: How can reaction parameters be optimized to resolve yield discrepancies in this compound synthesis?

Methodological Answer:

Conflicting yields often arise from unoptimized conditions. For trifluoro analogs, studies show:

Q. Data Reconciliation :

- Perform Design of Experiments (DoE) to identify critical variables.

- Cross-validate results using kinetic modeling (e.g., Arrhenius plots for temperature dependence) .

Advanced: What computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Model transition states for ester hydrolysis or nucleophilic attacks (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO solvation shells).

- QM/MM : Study enzyme-catalyzed transformations (e.g., lipase-mediated resolution) .

Advanced: How do substituents (e.g., ethoxy vs. fluoro) influence spectroscopic data interpretation?

Methodological Answer:

- ¹⁹F NMR : For trifluoro analogs, distinct peaks at ~-70 ppm confirm CF₃ groups . Ethoxy groups lack this signal but show split ¹H NMR peaks (~1.2–1.4 ppm for CH₃CH₂O).

- Mass Spectrometry : Trifluoro derivatives exhibit characteristic M-45 (loss of COOEt) fragments . Ethoxy analogs may lose CH₂CH₃O groups (M-59).

- Contradiction Resolution : Compare isotopic patterns and use high-resolution MS to distinguish between isobaric fragments .

Advanced: What methodologies validate the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying ethoxy/fluoro substituents and test against target enzymes (e.g., acetylcholinesterase) .

- In Silico Screening : Dock compounds into protein active sites (e.g., using AutoDock Vina) to predict binding affinities.

- Metabolic Stability Assays : Use liver microsomes to assess esterase-mediated hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.